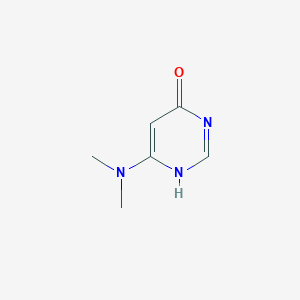

6-(Dimethylamino)pyrimidin-4-ol

描述

6-(Dimethylamino)pyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at position 4 and a dimethylamino substituent at position 4. Pyrimidine derivatives are known for their diverse biological activities, including antibacterial, anticancer, and kinase inhibitory properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)pyrimidin-4-ol can be achieved through several methods. One common approach involves the reaction of 4-chloro-6-(dimethylamino)pyrimidine with a suitable nucleophile under basic conditions. For example, the reaction with sodium hydroxide in ethanol can yield this compound. Another method involves the cyclization of appropriate precursors, such as 2,4-diamino-6-(dimethylamino)pyrimidine, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

化学反应分析

Types of Reactions

6-(Dimethylamino)pyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under basic or acidic conditions depending on the nucleophile used.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

科学研究应用

Medicinal Chemistry

Drug Development:

6-(Dimethylamino)pyrimidin-4-ol serves as a crucial scaffold in the development of new pharmaceuticals. Its chemical structure enables modifications that can enhance biological activity against specific targets. For instance, studies have shown that derivatives of this compound can inhibit key enzymes involved in neurological disorders, such as acetylcholinesterase and butyrylcholinesterase, which are relevant in conditions like Alzheimer's disease .

Structure–Activity Relationship Studies:

Research has focused on understanding the relationship between the chemical structure of this compound and its biological activity. Modifications to the compound's structure have been systematically studied to identify potent analogs with improved efficacy. For example, certain substitutions have led to compounds exhibiting significantly enhanced inhibitory activity against specific enzymes .

Enzyme Inhibition:

The compound has demonstrated notable enzyme inhibition capabilities, making it a candidate for therapeutic applications. Its interaction with various biological targets allows it to modulate signaling pathways effectively. For instance, studies have highlighted its potential as an enzyme inhibitor in cancer treatment by affecting cellular proliferation pathways .

Antiproliferative Effects:

Research has indicated that derivatives of this compound exhibit antiproliferative activity against cancer cell lines such as HeLa cells. This suggests that the compound could be further explored for its potential use in oncology.

Industrial Applications

Chemical Synthesis:

In addition to its biological applications, this compound is utilized as a building block in organic synthesis. Its unique properties allow for the creation of more complex molecules, which can be applied in various chemical industries .

Specialty Chemicals:

The compound is also explored for its utility in producing specialty chemicals and pharmaceuticals due to its versatile chemical reactivity. Its ability to participate in various chemical reactions makes it valuable for synthesizing targeted compounds in industrial settings.

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of acetylcholinesterase | Potential use in treating Alzheimer's disease |

| Antiproliferative Activity | Effective against HeLa cancer cells | Possible applications in cancer therapy |

| Structure–Activity Relationships | Modifications led to enhanced potency | Insight into drug design strategies |

作用机制

The mechanism of action of 6-(Dimethylamino)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Similar Pyrimidine Derivatives

Structural Modifications and Physicochemical Properties

The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Research Findings

- Electronic Effects: The dimethylamino group (-N(CH₃)₂) at C6 donates electrons via resonance, increasing the pyrimidine ring’s basicity and altering binding interactions in kinase pockets .

- Solubility and Bioavailability: Nitro or trifluoromethyl groups reduce solubility but improve metabolic stability, as seen in 6-Amino-2-(dimethylamino)-5-nitrosopyrimidin-4-ol .

- Steric Considerations : Bulky substituents (e.g., butyl, methoxymethyl) at C5 or C6 reduce enzymatic degradation but may limit membrane permeability .

生物活性

6-(Dimethylamino)pyrimidin-4-ol, a pyrimidine derivative, has garnered attention due to its diverse biological activities. This compound, characterized by the presence of a dimethylamino group at the 6-position of the pyrimidine ring, exhibits potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N4O. It features a pyrimidine ring with hydroxyl and dimethylamino substituents, which contribute to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 150.18 g/mol |

| Melting Point | 138-140 °C |

| Solubility | Soluble in water |

| LogP | 0.67 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes involved in metabolic pathways, particularly those related to cell proliferation and survival.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as phosphoenolpyruvate carboxykinase (PEPCK), which plays a crucial role in gluconeogenesis. This inhibition can lead to altered glucose metabolism, making it a candidate for metabolic disorders .

- Anticancer Activity : Studies have demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the nanomolar range against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. It demonstrates effectiveness against several bacterial strains, suggesting potential use as an antibacterial agent .

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound and its derivatives:

Study 1: Anticancer Efficacy

In a study assessing the anticancer potential of pyrimidine derivatives, this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 72 nM. This finding indicates its potential as an effective chemotherapeutic agent .

Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The compound showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Table 2: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50/MIC Value |

|---|---|---|

| Anticancer | MCF-7 | 72 nM |

| Antimicrobial | Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of pyrimidine derivatives has provided insights into how modifications influence biological activity. The presence of the dimethylamino group is crucial for enhancing solubility and bioactivity. Variations in substituents at different positions on the pyrimidine ring have been shown to significantly affect potency and selectivity .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Dimethylamino)pyrimidin-4-ol, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For this compound:

- Starting Materials : Use pyrimidine precursors with reactive sites (e.g., 4-hydroxypyrimidine derivatives) and dimethylamine sources.

- Reaction Conditions : Optimize temperature (e.g., 80–100°C), solvent (e.g., ethanol or DMF), and catalysts (e.g., palladium for cross-coupling).

- Purification : Recrystallization or column chromatography (silica gel, eluent: methanol/dichloromethane) to isolate the product .

- Example : A similar synthesis for pyrimidin-2-amine derivatives used refluxing ethanol with morpholine and formaldehyde, followed by ice quenching and crystallization .

| Key Parameters | Example Conditions | Reference |

|---|---|---|

| Solvent | Ethanol, reflux | |

| Reaction Time | 10 hours | |

| Purification Method | Recrystallization (95% ethanol) |

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substituent positions (e.g., dimethylamino at C6, hydroxyl at C4) via - and -NMR. For example, -NMR peaks for methyl groups appear at δ 2.8–3.2 ppm .

- HPLC : Assess purity (>98%) using a C18 column and UV detection (λ = 254 nm).

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] = 154.087 for a related compound) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, incubation time).

- Compound Stability : Test degradation under storage conditions (e.g., light, temperature) via stability-indicating HPLC .

- Metabolite Interference : Use biomonitoring (e.g., urine analysis for metabolites) to differentiate parent compound effects .

- Reference : A study on pyrimidine derivatives highlighted the need for parallel in vitro/in vivo validation to reconcile activity differences .

Q. How can computational tools predict the binding interactions of this compound in drug design?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). The dimethylamino group may form hydrogen bonds with active-site residues.

- DFT Calculations : Analyze electron density maps to predict reactivity (e.g., hydroxyl group as a nucleophilic site) .

- Validation : Compare computational results with experimental NMR or X-ray crystallography data .

Q. What industrial safety protocols apply to handling this compound in research labs?

- Methodological Answer :

属性

IUPAC Name |

4-(dimethylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-9(2)5-3-6(10)8-4-7-5/h3-4H,1-2H3,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKXLTBPIIMZJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289074 | |

| Record name | 6-(Dimethylamino)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-21-6 | |

| Record name | 6-(Dimethylamino)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Dimethylamino)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。